molecular formula C10H13N3 B068806 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine CAS No. 185949-59-1

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine

Cat. No.: B068806
CAS No.: 185949-59-1
M. Wt: 175.23 g/mol
InChI Key: ZMZOHCIPMNHJEF-UHFFFAOYSA-N
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Description

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the 5-position and an ethanamine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functional group modifications. For example, the reaction of o-phenylenediamine with 5-methyl-2-nitrobenzaldehyde in the presence of a reducing agent can yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclization, reduction, and purification. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.

Scientific Research Applications

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanol
  • 5-Methyl-1H-benzo[d]imidazole-2-carboxylic acid
  • 1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanamine

Uniqueness

1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine group at the 2-position enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(6-methyl-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6-3-4-8-9(5-6)13-10(12-8)7(2)11/h3-5,7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZOHCIPMNHJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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